Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2-nitrophenyl)propanoate
Description
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2-nitrophenyl)propanoate is a synthetic intermediate featuring a tert-butoxycarbonyl (Boc)-protected amine, a hydroxyl group, and a 2-nitrophenyl substituent. Its structure combines steric protection (via the Boc group) with electronic modulation (via the nitro group), making it valuable in peptide synthesis and medicinal chemistry.
Properties
Molecular Formula |
C15H20N2O7 |
|---|---|
Molecular Weight |
340.33 g/mol |
IUPAC Name |
methyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoate |
InChI |
InChI=1S/C15H20N2O7/c1-15(2,3)24-14(20)16-11(13(19)23-4)12(18)9-7-5-6-8-10(9)17(21)22/h5-8,11-12,18H,1-4H3,(H,16,20) |
InChI Key |
FFWJCQKLYMKBSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1[N+](=O)[O-])O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally follows a multi-step approach involving:
- Protection of the amino group with a tert-butoxycarbonyl (Boc) group
- Introduction of the hydroxy and 2-nitrophenyl substituents at the 3-position of the propanoate backbone
- Esterification to form the methyl ester
- Maintenance of stereochemical integrity throughout the synthesis
The synthetic routes often employ chiral starting materials or chiral catalysts to achieve enantioselectivity.
Specific Synthetic Routes
Starting from Protected Amino Acids
One common approach uses Boc-protected amino acids as starting materials. For example, Boc-protected alanine derivatives can be functionalized at the 3-position by electrophilic aromatic substitution or nucleophilic addition of nitrophenyl groups, followed by hydroxylation.
Radical Functionalization and Cross-Coupling
Data Table: Summary of Key Preparation Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc Protection | Boc2O, triethylamine, DCM, rt, overnight | >90 | Efficient protection of amino group |
| Aromatic Substitution | Pd2(dba)3, SPhos ligand, aryl bromide, Zn dust | 80-92 | High yield cross-coupling reaction |
| Hydroxylation | Controlled oxidation/nucleophilic addition | Variable | Requires stereochemical control |
| Esterification | Methanol, acid/base catalyst | >85 | Methyl ester formation |
| Purification | Flash chromatography (silica gel) | - | Essential for isolation of pure product |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2-nitrophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The Boc protecting group can be removed under acidic conditions, revealing the free amino group.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Trifluoroacetic acid in dichloromethane.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amino derivative.
Substitution: Formation of the free amino compound.
Scientific Research Applications
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a prodrug, where the Boc group can be removed in vivo to release the active drug.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2-nitrophenyl)propanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that release active metabolites. The Boc group serves as a protecting group that can be cleaved under physiological conditions, revealing the active amino group that can interact with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related esters and Boc-protected derivatives (Table 1).
Key Findings:
Protecting Group Efficiency: The Boc group in the target compound and (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate contrasts with the Cbz group in compound 3p . Boc protection is preferred in acidic conditions due to its stability, whereas Cbz requires hydrogenation for removal, complicating synthesis .
Substituent Effects :
- The 2-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity for nucleophilic attacks compared to electron-donating groups (e.g., 4-hydroxyphenyl in the ethyl ester analog) .
- The hydroxyl group in the target compound and 3p allows for hydrogen bonding or oxidation, whereas the fluoro-methoxy substituent in prioritizes metabolic stability in drug design.
Stereochemical Considerations :
- The (S)-configuration in ethyl and methyl ester analogs () suggests enantioselective synthesis routes, while the (3R)-configuration in underscores the role of stereochemistry in bioactivity.
Notes
Data Limitations : Direct physicochemical data (e.g., melting point, solubility) for the target compound are absent in the evidence; comparisons rely on structural analogs and inferred properties.
Synthetic Pathways : The NaBH₄ reduction method () is broadly applicable to similar hydroxy-functionalized intermediates, but nitro-group stability under reductive conditions requires validation.
Functional Group Reactivity : The nitro group may limit compatibility with reducing agents, necessitating orthogonal protection strategies compared to hydroxyl- or methoxy-substituted analogs .
Biological Activity
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2-nitrophenyl)propanoate, with the CAS number 1955493-55-6, is a compound that has garnered attention in the fields of synthetic organic chemistry and medicinal chemistry. This article presents a detailed overview of its biological activity, synthetic pathways, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₂₀N₂O₇
- Molecular Weight : 340.33 g/mol
- CAS Number : 1955493-55-6
The compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative, which plays a crucial role in its reactivity and biological applications.
The biological activity of this compound is primarily attributed to its ability to act as a precursor in the synthesis of bioactive compounds. The Boc group can be selectively removed under mild acidic conditions, allowing for the generation of free amines that can participate in further reactions. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Pharmacological Applications
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound has been explored for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of certain nitric oxide synthases (nNOS), which are implicated in various pathophysiological conditions.
- Neuropharmacology : Research indicates that similar compounds can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases.
Synthetic Routes
The synthesis of this compound typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc₂O). The reaction is generally conducted in organic solvents such as dichloromethane, followed by deprotection under acidic conditions to yield the active form for further reactions.
Case Studies
- Study on Antitumor Activity :
- Enzyme Inhibition Studies :
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
